(E,Z,Z)-Trideca-2,4,7-trienal
Description
Structure
3D Structure
Properties
CAS No. |
13552-96-0 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(2E,4E,7Z)-trideca-2,4,7-trienal |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-13H,2-5,8H2,1H3/b7-6-,10-9+,12-11+ |
InChI Key |
BIXIZZVISIZZDM-DFHZKIAOSA-N |
SMILES |
CCCCCC=CCC=CC=CC=O |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=O |
Canonical SMILES |
CCCCCC=CCC=CC=CC=O |
boiling_point |
138.00 °C. @ 0.30 mm Hg |
density |
0.801-0.809 |
Other CAS No. |
13552-96-0 |
physical_description |
colourless to pale yellow liquid; fatty aroma with light fruity undertones |
solubility |
Soluble in fat; Insoluble in water soluble (in ethanol) |
Origin of Product |
United States |
Biosynthetic and Mechanistic Pathways of E,z,z Trideca 2,4,7 Trienal Formation
Oxidative Degradation of Polyunsaturated Fatty Acids
Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation due to the presence of multiple double bonds in their structures. nih.gov This oxidation process, which can be either enzymatic or non-enzymatic, leads to the generation of a wide variety of metabolites, including volatile and non-volatile compounds. researchgate.net The oxidation of PUFAs is a significant factor in food science, as it can lead to the development of off-flavors and a reduction in food quality and shelf life. researchgate.net
(E,Z,Z)-Trideca-2,4,7-trienal has been identified as a potent odorant formed during the autoxidation of arachidonic acid. nih.govimreblank.ch Arachidonic acid, an omega-6 polyunsaturated fatty acid (20:4), is particularly prone to oxidation when exposed to atmospheric oxygen. imreblank.ch Through a process called aroma extract dilution analysis, researchers have characterized the aroma composition of autoxidized arachidonic acid and identified this compound as one of the key volatile compounds produced. nih.govimreblank.ch Its identity was unequivocally confirmed using mass spectrometry and nuclear magnetic resonance (NMR) data. nih.gov
In studies of autoxidized arachidonic acid, this compound was found alongside other significant odorants, highlighting its role as a specific degradation product. imreblank.ch
Table 1: Potent Odorants Formed from Autoxidation of Arachidonic Acid
| Compound Name | Classification |
|---|---|
| trans-4,5-Epoxy-(E)-2-decenal | Most Potent Odorant |
| 1-Octen-3-one | Potent Odorant |
| (E,Z)-2,4-Decadienal | Potent Odorant |
| This compound | Potent Odorant |
| (E,E)-2,4-Decadienal | Potent Odorant |
| Hexanal | Potent Odorant |
Source: nih.govimreblank.ch
The formation of this compound is a direct consequence of lipid oxidation in environments where its precursors are present. researchgate.netimreblank.ch Since arachidonic acid is a common component of cell membranes and various food products, its oxidative degradation can occur during food processing, storage, or even within biological systems. researchgate.netfoodb.ca The non-enzymatic autoxidation pathway is a significant route for the formation of various epoxides and other products from arachidonic acid, driven by reactions with fatty acid peroxyl radicals. nih.gov The presence of this compound, with its characteristic egg-white or marine-like odor at low concentrations, is an indicator that such oxidative processes have taken place. nih.govimreblank.ch
Enzymatic and Non-Enymatic Formation Mechanisms in Biological Systems
The degradation of polyunsaturated fatty acids can proceed through both enzymatic and non-enzymatic pathways. researchgate.net
Non-Enzymatic Formation: The primary documented pathway for the formation of this compound is the non-enzymatic autoxidation of arachidonic acid. nih.govimreblank.ch This process is a free-radical chain reaction initiated by factors such as heat, light, or metal ions, leading to the formation of hydroperoxides which then break down into a variety of secondary products, including aldehydes like this compound. nih.gov
Enzymatic Formation: While the direct enzymatic synthesis of this compound is not explicitly detailed in the available research, PUFAs are known substrates for several enzyme families. In biological systems, enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) oxidases metabolize arachidonic acid into a vast array of biologically active lipid mediators. nih.gov For instance, 5-LOX is a key enzyme in the formation of leukotrienes from free fatty acids. nih.gov It is plausible that enzymatic activities could generate intermediates that subsequently degrade non-enzymatically to form this compound, though autoxidation remains the principal described mechanism.
Precursor-Product Relationships in Natural Matrices
The relationship between the precursor, arachidonic acid, and the product, this compound, is well-established through autoxidation studies. nih.govimreblank.ch This relationship is relevant in any natural matrix that contains arachidonic acid and is exposed to oxidative conditions. For example, oxygenated fatty acids known as oxylipins are recognized as secondary metabolites of PUFAs in plants like wheat. researchgate.net The analysis of these matrices often involves extraction and advanced chromatographic techniques coupled with mass spectrometry to identify the specific oxidation products derived from fatty acid precursors. researchgate.net
Table 2: Precursor-Product Relationship for this compound
| Precursor | Formation Pathway | Product |
|---|---|---|
| Arachidonic Acid | Autoxidation (Non-Enzymatic) | This compound |
Source: nih.govimreblank.ch
Table of Compounds Mentioned
| Compound Name |
|---|
| (E,E)-2,4-Decadienal |
| (E,Z)-2,4-Decadienal |
| This compound |
| 1-Octen-3-one |
| Arachidonic Acid |
| Hexanal |
Analytical and Spectroscopic Characterization of E,z,z Trideca 2,4,7 Trienal in Complex Matrices
Advanced Chromatographic Techniques for Separation and Quantification
Gas chromatography-olfactometry (GC-O) is a powerful technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This method is instrumental in identifying which of the many volatile compounds in a sample are responsible for its characteristic aroma. In the context of (E,Z,Z)-Trideca-2,4,7-trienal, GC-O allows analysts to directly correlate its elution from the GC column with its distinct odor profile, often described as fatty, with light fruity undertones. The technique provides a qualitative or semi-quantitative ranking of odorants based on their perceived intensity or duration at the sniffing port.
Key GC-O Parameters for this compound Analysis:
| Parameter | Typical Value/Condition | Purpose |
| GC Column | Non-polar (e.g., DB-5) or polar (e.g., Carbowax) | Separation of volatile compounds based on boiling point and polarity. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Oven Program | Ramped temperature increase | Allows for the sequential elution of compounds with different volatilities. |
| Sniffing Port | Heated transfer line | Delivers a portion of the column effluent to a trained panelist for sensory evaluation. |
| Data Collection | Panelist records odor descriptors and intensity | Creates an aromagram that highlights the most significant aroma compounds. |
For exceptionally complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry and olfactometry provides unparalleled separation power. This technique utilizes two different GC columns in series, offering significantly higher resolution than single-column GC. Co-eluting compounds in the first dimension can often be separated in the second, allowing for the individual identification and characterization of a greater number of volatile compounds. The application of 2D-GC-MS/O would be particularly advantageous in samples where this compound is present at low concentrations or is masked by other structurally similar compounds.
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This information is invaluable for confirming the molecular formula of the compound as C₁₃H₂₀O. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information that can help to distinguish this compound from its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
While mass spectrometry can confirm the molecular formula and connectivity of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining its stereochemistry. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, provide detailed information about the chemical environment of each proton and carbon atom in the molecule. Crucially, Nuclear Overhauser Effect (NOE) experiments can establish the spatial proximity of different protons, which is essential for assigning the E (trans) and Z (cis) configurations of the double bonds at positions 2, 4, and 7.
Sample Preparation and Extraction Methodologies for Volatile Aldehydes
The accurate analysis of volatile aldehydes like this compound is highly dependent on the sample preparation and extraction methodology. The goal is to efficiently isolate the volatile fraction from the sample matrix while minimizing the formation of artifacts and the loss of target analytes. A common and effective technique is Solvent Assisted Flavor Evaporation (SAFE), which is a form of vacuum distillation that allows for the gentle extraction of volatile and semi-volatile compounds at low temperatures. This method is particularly well-suited for thermally labile compounds like polyunsaturated aldehydes.
Ecological and Biological Roles of E,z,z Trideca 2,4,7 Trienal
Contribution to Volatile Organic Compound Profiles in Natural Materials
(E,Z,Z)-Trideca-2,4,7-trienal is a volatile organic compound that plays a role in the characteristic aroma of certain natural materials. Its presence contributes to the complex scent profiles that define the chemical signature of these materials in their environment.
Occurrence and Significance in Scots Pine Wood Odorants
Research into the chemical composition of scents has identified this compound as a key odor-active compound in the wood of the Scots pine (Pinus sylvestris L.). nih.govresearchgate.netdntb.gov.ua A study aimed at resolving the specific odor of this frequently used raw material successfully detected 44 odor-active compounds, with this compound being one of 11 substances reported for the first time as an odorous constituent in wood. nih.govresearchgate.netdntb.gov.ua
The identification was achieved through advanced analytical techniques, including gas chromatography-olfactometry (GC-O) and aroma extract dilution analysis (AEDA). nih.govdntb.gov.ua In these analyses, this compound was noted for its distinct blood-like, metallic, and fruity aroma profile. researchgate.net The majority of the identified potent odorants in Scots pine wood were found to be degradation products of fatty acids, a category to which this compound belongs. nih.govresearchgate.netdntb.gov.ua
The following table summarizes the key findings regarding the odor contribution of this compound in Scots Pine.
| Analytical Technique Used | Number of Odor-Active Compounds Detected | First-Time Identification in Wood | Associated Odor Description |
| Gas Chromatography-Olfactometry (GC-O) | 44 | Yes | Blood-like, metallic, fruity |
| Aroma Extract Dilution Analysis (AEDA) | 44 | Yes | Blood-like, metallic, fruity |
Role as a Metabolite within Lipid Metabolism Pathways
This compound is classified as a polyunsaturated fatty aldehyde. nih.gov Its chemical structure and origin as a degradation product of fatty acids in natural materials like Scots pine wood strongly indicate its role as a metabolite within lipid metabolism pathways. nih.govresearchgate.netnih.gov
Fatty aldehydes are produced during the metabolism of fatty acids and sphingolipids. The formation of a trienal, such as this compound, likely arises from the oxidative cleavage of polyunsaturated fatty acids. This process, often mediated by enzymes like lipoxygenases and hydroperoxide lyases, breaks down larger fatty acid molecules into smaller, more volatile compounds. The specific arrangement of double bonds in this compound is a direct consequence of the structure of the parent fatty acid and the enzymatic pathway involved in its degradation.
Interaction with Biological Receptors and Olfactory Perception
The chemical properties of this compound suggest potential interactions with biological receptors, particularly those involved in taste and smell. Its nature as a fatty aldehyde positions it as a candidate for investigation in the field of flavor recognition and neonatal sensory development.
Investigation as a Potential CD36 Ligand in Flavor Recognition Research
The receptor CD36 is a scavenger receptor known to be involved in fatty acid metabolism and the recognition of lipids. nih.govnih.gov It is expressed in various cell types, including those on the tongue, where it is believed to play a role in the perception of dietary fats. The primary ligands for CD36 are long-chain fatty acids. nih.govnih.gov
Given that this compound is a fatty aldehyde derived from the metabolism of polyunsaturated fatty acids, it presents a chemical structure that could potentially interact with the binding sites of the CD36 receptor. Research has focused on how various lipid molecules bind to this receptor, and the structural similarities between long-chain fatty acids and this compound make it a plausible, though not yet confirmed, candidate for investigation as a CD36 ligand in the context of flavor perception.
The following table outlines the rationale for considering this compound as a potential CD36 ligand.
| Receptor | Known Ligands | Rationale for Potential Interaction with this compound |
| CD36 | Long-chain fatty acids, oxidized lipoproteins | Structural similarity as a fatty aldehyde derived from polyunsaturated fatty acids. |
Neonatal Olfactory Perception Studies in Perinatal Fluids
The olfactory environment of a fetus and neonate is rich with chemical cues that can influence early sensory development and preferences. Flavors and volatile compounds from the maternal diet are known to be transmitted to the amniotic fluid and breast milk. nih.govresearchgate.net This early exposure can shape the infant's acceptance and enjoyment of similarly flavored foods later in life. nih.gov
As a product of lipid metabolism, it is conceivable that this compound, or similar fatty aldehydes, could be present in perinatal fluids as a result of the mother's diet. The presence of such volatile compounds in amniotic fluid or breast milk could contribute to the "sensory continuity" between the prenatal and postnatal environments, potentially influencing the newborn's initial olfactory-guided responses. researchgate.net While direct studies measuring this compound in these fluids are not available, the established principles of flavor transmission provide a basis for its potential role in neonatal olfactory learning.
Future Directions and Emerging Research Avenues for E,z,z Trideca 2,4,7 Trienal
Development of Novel Analytical Platforms for In Situ Detection
The transient and often low-concentration nature of volatile compounds like (E,Z,Z)-Trideca-2,4,7-trienal in complex matrices, such as food and biological systems, necessitates the development of advanced analytical platforms for real-time, in situ detection. Current methodologies, while effective, often involve sample collection and off-line analysis, which may not capture the dynamic changes in the concentration of this reactive aldehyde.
Future research is anticipated to focus on the refinement and application of direct-injection mass spectrometric techniques. mdpi.com Technologies such as Proton Transfer Reaction-Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) are promising for the online monitoring of volatile emissions from various sources, including plant tissues and food products during processing. nih.govresearchgate.net These methods offer high sensitivity and the ability to track changes in volatile profiles in real-time, which could be invaluable for understanding the formation and degradation of this compound during food preparation or in response to environmental stimuli in plants. mdpi.comnih.gov
Furthermore, the development of specialized gas sensor arrays, or "electronic noses," tailored to the detection of specific aldehydes, including this compound, represents another promising avenue. These platforms, based on metal oxide semiconductors, could provide rapid and portable solutions for quality control in the food industry and for monitoring plant stress in agricultural settings. mdpi.com The integration of these advanced analytical tools will be crucial for a more comprehensive understanding of the temporal and spatial dynamics of this important volatile compound.
Advanced Computational Studies on Reactivity and Biological Interactions
The presence of multiple double bonds and a reactive aldehyde group in this compound underpins its characteristic flavor profile and potential biological activity. Advanced computational studies are set to provide deeper insights into the structure-activity relationships of this molecule, its reactivity, and its interactions with biological macromolecules.
Quantum chemical studies can be employed to model the electronic structure of this compound, elucidating its reactivity towards nucleophiles and its potential for Michael addition reactions, which are often implicated in the biological effects of α,β-unsaturated aldehydes. nih.gov Such studies can help predict its stability, degradation pathways, and potential for covalent modification of proteins and other biological targets.
Molecular dynamics simulations can be utilized to investigate the interactions of this compound with olfactory receptors, providing a molecular basis for its distinct aroma. Furthermore, these simulations can model its behavior in lipid bilayers, shedding light on its role as a bioactive lipid and its potential to modulate membrane properties. Understanding these interactions at a molecular level is crucial for elucidating the mechanisms behind its sensory perception and biological effects.
Investigation of Unexplored Biosynthetic Routes and Precursors
While it is generally accepted that polyunsaturated aldehydes are derived from the oxidative cleavage of fatty acids, the specific biosynthetic pathways leading to the formation of this compound are not fully elucidated. Future research will likely focus on identifying the key enzymes and precursors involved in its biosynthesis in various organisms, particularly in plants and marine algae where it is known to occur.
Studies in diatoms have revealed that the biosynthesis of polyunsaturated short-chain aldehydes does not follow the well-established lipoxygenase/hydroperoxide lyase pathways found in higher plants. nih.gov Instead, it involves a unique transformation of polyunsaturated hydroperoxy fatty acids. nih.gov Investigating analogous pathways in other organisms could uncover novel enzymatic cascades and regulatory mechanisms. The identification of specific lipoxygenases, hydroperoxide lyases, or other enzymes responsible for the precise double bond geometry and chain length of this compound is a key area for future exploration.
Isotopic labeling studies, coupled with advanced mass spectrometry techniques, will be instrumental in tracing the metabolic fate of potential precursors, such as specific polyunsaturated fatty acids, and identifying the key intermediates in the biosynthetic pathway. nih.gov A thorough understanding of its biogenesis could open up possibilities for biotechnological production of this valuable flavor compound.
Broader Implications in Flavor Science and Bioactive Lipid Research
Beyond its role as a flavor molecule, this compound is part of a larger class of bioactive lipids with diverse ecological roles. Polyunsaturated aldehydes (PUAs), in general, are known to act as infochemicals and chemical defense compounds in marine environments, influencing plankton interactions. nih.govmdpi.com Future research could explore the specific bioactivity of this compound in these contexts, as well as its potential physiological effects in terrestrial organisms.
The investigation into its role as a bioactive lipid may also extend to its potential interactions with cellular signaling pathways and its impact on inflammatory processes, areas where other α,β-unsaturated aldehydes have shown significant activity. Unraveling the full spectrum of its biological activities will provide a more complete picture of the importance of this compound beyond its sensory properties.
Q & A
Basic Research Questions
Q. How can the molecular structure and stereochemistry of (E,Z,Z)-Trideca-2,4,7-trienal be determined experimentally?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy and gas chromatography–mass spectrometry (GC-MS). For stereochemical confirmation, use chiral columns in GC (e.g., β-cyclodextrin-based phases) to separate isomers, and compare retention indices with NIST reference data . NMR analysis (¹H and ¹³C) identifies double-bond geometry via coupling constants and NOESY correlations .
- Key Data : The compound’s InChIKey (BIXIZZVISIZZDM-JSHIYTDESA-N) and CAS number (13552-96-0) are critical for database cross-referencing .
Q. What are the established synthetic routes for this compound?
- Methodology : Autoxidation of arachidonic acid under controlled conditions (e.g., presence of transition metal catalysts) generates this aldehyde. Reaction optimization includes monitoring peroxide intermediates via LC-MS and quenching with reducing agents to prevent over-oxidation .
- Experimental Design : Use headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to track volatile byproducts and ensure product purity .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., food or biological samples)?
- Methodology : Employ GC-MS with a polar capillary column (e.g., DB-WAX) for separation. Validate with internal standards (e.g., deuterated aldehydes) to account for matrix effects. Detection limits can reach sub-ppb levels using selected ion monitoring (SIM) .
- Example Parameters :
| Column Type | Temperature Program | Detection Mode |
|---|---|---|
| DB-WAX | 40°C (2 min) → 240°C @ 5°C/min | SIM (m/z 192, 121) |
Advanced Research Questions
Q. How can researchers resolve contradictions between sensory evaluation data and analytical detection of this compound in odor studies?
- Methodology : Apply triangulation by combining GC-olfactometry (GC-O) to identify odor-active regions, sensory panel testing (e.g., threshold determination using ASTM E679), and quantitative analysis via stable isotope dilution assays (SIDA). Discrepancies may arise from matrix interactions (e.g., lipid binding) or isomer co-elution .
- Case Study : In aquaculture studies, this compound’s metallic aroma was detectable at 0.5 ng/L via SIDA but perceived only at higher concentrations due to masking by fatty acids .
Q. What challenges arise in synthesizing high-purity stereoisomers of Trideca-2,4,7-trienal, and how can they be addressed?
- Methodology : Use asymmetric catalysis (e.g., Jacobsen epoxidation) to control double-bond geometry. Purify isomers via preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Validate purity using polarimetry and enantioselective GC .
- Pitfalls : Isomerization during storage—store samples at -80°C under nitrogen to prevent degradation .
Q. How does this compound interact with other flavor compounds in food chemistry, and what methods elucidate these interactions?
- Methodology : Conduct dose-over-threshold (DoT) analysis to assess additive/synergistic effects. Use model systems (e.g., lipid emulsions) to study binding kinetics with proteins or lipids via isothermal titration calorimetry (ITC). For example, its blood-like odor in wine is suppressed by ethyl esters, requiring GC×GC-TOFMS for comprehensive profiling .
Data Reporting and Reproducibility
Q. What reporting standards are essential for ensuring reproducibility in studies involving this compound?
- Guidelines : Report CAS number (13552-96-0), InChIKey (BIXIZZVISIZZDM-JSHIYTDESA-N), and chromatographic conditions (column type, gradient program). Disclose isomer purity (≥98% by GC-FID) and storage protocols (−80°C, argon atmosphere) .
- Example Table :
| Parameter | Specification |
|---|---|
| Purity | ≥98% (GC-FID) |
| Storage | -80°C, argon |
Experimental Design Considerations
Q. How to design experiments to study the oxidative stability of this compound in lipid-rich environments?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
